molecular formula C8H6BrF4N B13049201 (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13049201
M. Wt: 272.04 g/mol
InChI Key: XKXKWPXALQQBFF-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 3-bromo-5-fluorophenyl group and a trifluoroethylamine moiety. Its (S)-stereochemistry is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The compound’s molecular formula is C₈H₅BrF₄N (molecular weight ≈ 278.04 g/mol). The bromine and fluorine substituents on the aromatic ring modulate electronic properties, influencing reactivity and binding affinity in therapeutic contexts.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1

InChI Key

XKXKWPXALQQBFF-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Organometallic Coupling with Trifluoroacetate Derivatives

A common synthetic route involves the reaction of organometallic reagents derived from 3-bromo-5-fluorobenzene derivatives with trifluoroacetate esters to form trifluoroethyl ketones, which are subsequently converted into the corresponding amines.

  • Step 1: Formation of Organometallic Intermediate
    The 3-bromo-5-fluorobenzene is converted into an organolithium or Grignard reagent under controlled conditions, typically at low temperatures to avoid side reactions.

  • Step 2: Reaction with Trifluoroacetate Derivative
    The organometallic intermediate is reacted with ethyl trifluoroacetate or similar trifluoroacetate esters to yield 1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone intermediates.

  • Step 3: Conversion to Amine
    The trifluoroethyl ketone intermediate undergoes reductive amination or other amination methods to produce the trifluoroethan-1-amine. Chiral catalysts or resolution techniques are applied to obtain the (S)-enantiomer.

This method is supported by patents describing similar processes for halo-substituted trifluoroethyl ketones and amines, emphasizing the importance of optimizing reaction steps to improve yield and reduce waste.

Nitration and Halogenation Steps for Functionalization

In some synthetic routes, selective nitration and halogenation are employed to functionalize the aromatic ring before or after trifluoroethyl group introduction.

  • Nitration : Using fuming sulfuric acid and nitric acid at controlled temperatures (e.g., 5–60 °C), the aromatic ketone intermediates are nitrated to introduce nitro groups, which can later be reduced to amines or serve as directing groups for further substitution.

  • Halogenation : Trichloroisocyanuric acid is used for chlorination steps to introduce or adjust halogen substituents on the aromatic ring, improving the compound's reactivity and selectivity in subsequent steps.

Chiral Synthesis and Resolution

The (S)-configuration is achieved through:

While specific details on the exact chiral induction method for (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine are limited, analogous compounds have been synthesized using these approaches.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate Notes
1 Organometallic formation 3-Bromo-5-fluorobenzene + n-BuLi or Mg Organolithium or Grignard reagent Low temperature to avoid side reactions
2 Nucleophilic addition Organometallic + Ethyl trifluoroacetate 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethanone Key intermediate for amination
3 Nitration (optional) Fuming sulfuric acid, nitric acid, 5–60 °C Nitro-substituted trifluoroethanone Controls substitution pattern
4 Halogenation (optional) Trichloroisocyanuric acid, heating (~105 °C) Halogenated nitro-trifluoroethanone Improves reactivity and selectivity
5 Reductive amination Ammonia or amine source, reducing agent, chiral catalyst This compound Chiral induction or resolution step
6 Purification Fractional distillation, chromatography Pure (S)-enantiomer Ensures enantiomeric purity and chemical purity

Research Findings and Optimization Notes

  • Yield and Efficiency : Earlier methods involving multiple steps (4-6) suffered from low overall yields and high waste generation. Recent improvements focus on reducing the number of steps and optimizing reaction conditions to enhance yield and reduce costs.

  • Purity : Purification by fractional distillation under reduced pressure and chromatographic methods is essential to achieve high chemical purity (above 90%) and enantiomeric excess.

  • Environmental and Economic Considerations : The use of fuming sulfuric acid and strong nitrating agents requires careful handling and waste management. Alternative milder conditions and greener reagents are under investigation to improve sustainability.

  • Spectroscopic Characterization : Raman and NMR spectroscopy are routinely used to confirm structural integrity and purity. The trifluoromethyl group exhibits characteristic Raman bands in the 710–785 cm⁻¹ range.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen Position and Type
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-amine 3-Br 278.04 (estimated) Intermediate in kinase inhibitors
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-amine 3-Cl, 4-CF₃ 277.59 Enhanced lipophilicity; potential CNS targets
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 3-Br, 5-Cl, 2-OCH₃ 370.67 Complex substitution pattern; exploratory anticancer activity
  • Bromine at the 3-position enhances electrophilic reactivity, aiding cross-coupling reactions .
(b) Heterocyclic Analogs
Compound Name Core Structure Molecular Weight (g/mol) Applications References
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Pyridine ring 282.10 (estimated) Kinase inhibitor intermediates
(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride Pyridine ring 291.49 Preclinical antiviral studies
  • Key Insight : Replacing the phenyl ring with pyridine (as in ) introduces nitrogen-based hydrogen bonding, altering solubility and target selectivity.

Stereochemical and Functional Group Comparisons

(a) Chiral Center Influence
  • The (S)-configuration in the target compound is conserved in analogs like (S)-1-(4-chlorophenyl)-N,N-dimethylethan-1-amine, which shows 97% enantiomeric excess (ee) in synthesis . Chirality is pivotal for binding to asymmetric enzyme active sites, as seen in BACE1 inhibitors .
(b) Trifluoroethylamine Motif
  • The 2,2,2-trifluoroethylamine group is a common pharmacophore in inhibitors (e.g., BACE1 in , tyrosine kinase in ). Its electron-withdrawing nature stabilizes intermediate states during nucleophilic reactions, enhancing synthetic yields .

Biological Activity

(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound notable for its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrF4NC_8H_5BrF_4N. The compound features a trifluoroethanamine structure with significant halogen substitutions that enhance its lipophilicity and reactivity. The presence of bromine and fluorine atoms contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group acts as an electrophile, enabling reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of various proteins and enzymes, influencing biological pathways relevant to neurological disorders and other medical conditions.

Pharmacological Applications

Research indicates that this compound may serve as a valuable candidate for developing treatments for neurological disorders due to its ability to bind effectively to various biological receptors. Its unique halogenated structure enhances binding affinity and may lead to improved therapeutic outcomes .

Case Studies and Research Findings

Recent studies have explored the compound's potential in different therapeutic contexts:

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Bromination and Fluorination : A suitable phenyl precursor undergoes bromination followed by fluorination to introduce the halogen substituents.
  • Trifluoromethylation : The introduction of the trifluoromethyl group is achieved via reaction with trifluoroacetic anhydride under controlled conditions.

These synthetic routes can be optimized using continuous flow reactors to enhance yield and purity during industrial production .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/ActivityValue/Description
Molecular FormulaC8H5BrF4N
Molecular Weight273.02 g/mol
Biological TargetsNeurotransmitter receptors, inflammatory enzymes
Potential ApplicationsNeurological disorders, anti-inflammatory agents
Synthesis MethodBromination, fluorination, trifluoromethylation

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